Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butyl group, which is a common protective group in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids such as hydrochloric acid for deprotection reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
Uniqueness
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific combination of a tert-butyl ester and a hydroxymethyl group attached to a bicyclic azabicyclo[3.2.1]octane structure. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h10,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIGNWRGVPUFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.